molecular formula C20H25N3O3 B2533697 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide CAS No. 941890-41-1

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide

Cat. No.: B2533697
CAS No.: 941890-41-1
M. Wt: 355.438
InChI Key: BTBIAHMIVQIFRL-UHFFFAOYSA-N
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Description

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a complex organic compound with a unique structure that includes a cyclohexene ring, a pyrrolidinone moiety, and an ethanediamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the cyclohexene derivative and introduce the ethanediamide linkage through a series of condensation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.

Scientific Research Applications

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful in biochemical studies.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide exerts its effects involves its interaction with molecular targets. These interactions can include binding to specific enzymes or receptors, altering their activity, and thereby influencing various biochemical pathways. The exact pathways involved depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other ethanediamide derivatives and compounds with cyclohexene or pyrrolidinone moieties. Examples include:

  • N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
  • N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide

Uniqueness

What sets N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide apart is its specific combination of functional groups, which can confer unique reactivity and interaction profiles. This makes it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c24-18-10-5-13-23(18)17-9-4-8-16(14-17)22-20(26)19(25)21-12-11-15-6-2-1-3-7-15/h4,6,8-9,14H,1-3,5,7,10-13H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBIAHMIVQIFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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